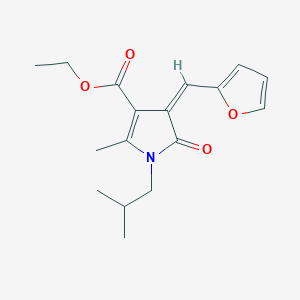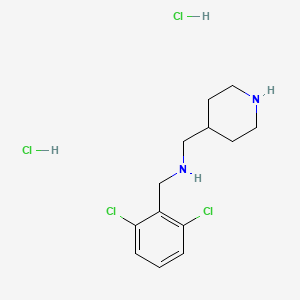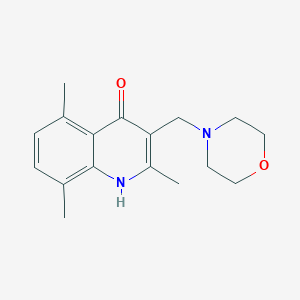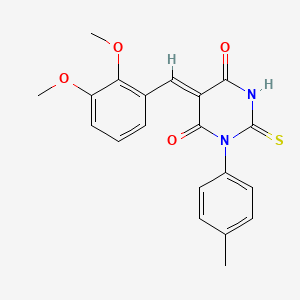![molecular formula C15H15ClFNO2S2 B4676480 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4676480.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide
説明
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide, also known as CFTR corrector, is a small molecule that has been developed as a potential therapy for cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to respiratory failure and other complications. CFTR correctors are designed to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
作用機序
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors involves the restoration of the function of the this compound protein. This compound correctors bind to the defective this compound protein and improve its folding, stability, and trafficking to the cell membrane. This leads to increased chloride transport across the cell membrane, which is crucial for maintaining proper hydration of the airway surface liquid in the lungs. This compound correctors can also improve the function of other ion channels and transporters that are affected by CF.
Biochemical and Physiological Effects:
This compound correctors have several biochemical and physiological effects on CF patients. In vitro studies have shown that this compound correctors can improve the stability and trafficking of the this compound protein, leading to increased chloride transport across the cell membrane. In vivo studies have shown that this compound correctors can improve lung function, reduce pulmonary exacerbations, and improve quality of life in CF patients. This compound correctors have also been shown to improve the function of other ion channels and transporters that are affected by CF.
実験室実験の利点と制限
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified, and they have a well-defined mechanism of action that can be studied in vitro and in vivo. This compound correctors can also be used in combination with other CF therapies, such as this compound potentiators and antibiotics, to improve CF outcomes. However, there are also limitations to using this compound correctors in lab experiments. They can be expensive and time-consuming to synthesize and optimize, and they may not be effective in all CF patients due to genetic variability.
将来の方向性
There are several future directions for N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors. One direction is to optimize the synthesis and formulation of this compound correctors to improve their efficacy and reduce their cost. Another direction is to develop this compound correctors that are effective in a wider range of CF mutations and that can be used in combination with other CF therapies. There is also a need for more studies to understand the long-term safety and efficacy of this compound correctors in CF patients. Finally, this compound correctors may have potential applications in other diseases that involve ion channel dysfunction, such as polycystic kidney disease and chronic obstructive pulmonary disease.
科学的研究の応用
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have been extensively studied in preclinical and clinical trials as a potential therapy for CF. The this compound corrector this compound has shown promising results in restoring the function of the this compound protein in CF patients. In vitro studies have shown that this compound correctors can improve the trafficking and stability of the this compound protein, leading to increased chloride transport across the cell membrane. In vivo studies have shown that this compound correctors can improve lung function and reduce pulmonary exacerbations in CF patients.
特性
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S2/c16-14-7-4-8-15(17)13(14)11-21-10-9-18-22(19,20)12-5-2-1-3-6-12/h1-8,18H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLFKNMTUSOZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676408.png)

![7-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4676419.png)
![1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4676420.png)
![N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4676425.png)
![4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4676436.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4676460.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676481.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4676485.png)
![3-benzyl-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676492.png)

